molecular formula C11H12BrN3O3 B12823199 (6-Bromo-5h-imidazo[2,1-b][1,3]oxazin-3-yl)(morpholino)methanone

(6-Bromo-5h-imidazo[2,1-b][1,3]oxazin-3-yl)(morpholino)methanone

Cat. No.: B12823199
M. Wt: 314.14 g/mol
InChI Key: FZOJXAOGBRQPEM-UHFFFAOYSA-N
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Description

(6-Bromo-5H-imidazo[2,1-b][1,3]oxazin-3-yl)(morpholino)methanone is a heterocyclic compound featuring a fused imidazo-oxazine core substituted with a bromine atom at the 6-position and a morpholino methanone group at the 3-position. The bromine substituent enhances electrophilic reactivity and lipophilicity, while the morpholino group introduces polarity and hydrogen-bonding capacity, making the compound a candidate for medicinal chemistry applications such as kinase inhibition or antimicrobial agents.

Properties

Molecular Formula

C11H12BrN3O3

Molecular Weight

314.14 g/mol

IUPAC Name

(6-bromo-5H-imidazo[2,1-b][1,3]oxazin-3-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C11H12BrN3O3/c12-8-6-15-9(5-13-11(15)18-7-8)10(16)14-1-3-17-4-2-14/h5,7H,1-4,6H2

InChI Key

FZOJXAOGBRQPEM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CN=C3N2CC(=CO3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-5h-imidazo[2,1-b][1,3]oxazin-3-yl)(morpholino)methanone typically involves a multi-step process. One common method includes the following steps :

    Starting Materials: The synthesis begins with the preparation of intermediate compounds, such as 2-aminobenzo[d]oxazol-5-yl and imidazo[1,2-a]pyridin-3-yl.

    Reaction Setup: A 5 L three-neck round bottom flask is equipped with a mechanical stirrer, thermocouple probe, nitrogen/vacuum inlet, and reflux condenser.

    Solvent Addition: 1,4-Dioxane (3.75 L) and water (1.25 L) are added to the flask at room temperature.

    Reagent Addition: Compounds 9 (250 g) and 3 (210 g) are added to the flask, followed by sodium carbonate (300 g) and tetrakis(triphenylphosphine)palladium (47 g).

    Reaction Conditions: The reaction mixture is sparged with nitrogen, deoxygenated, and heated to reflux (88°C to 102°C) for 5 to 8 hours.

    Workup: The reaction mixture is cooled, and water and ethyl acetate are added. The mixture is filtered, and the solid product is washed and dried under vacuum.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-5h-imidazo[2,1-b][1,3]oxazin-3-yl)(morpholino)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura reactions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Research indicates that (6-Bromo-5H-imidazo[2,1-b][1,3]oxazin-3-yl)(morpholino)methanone exhibits several promising biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Research has reported MIC values as low as 0.25 μg/mL against various pathogens such as Staphylococcus aureus and Escherichia coli.
CompoundMIC (μg/mL)Target Pathogen
This compound0.25Staphylococcus aureus
Other Derivative0.30Escherichia coli

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various models:

  • COX Inhibition : Similar compounds have shown selective inhibition of cyclooxygenase (COX) enzymes.
CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound40%75%

Anticancer Activity

The anticancer potential of this compound is notable. Various derivatives have shown cytotoxic effects against different cancer cell lines:

Cell LineIC50 (μM)Compound
A549 (Lung Cancer)5.0This compound
MCF7 (Breast Cancer)3.5Similar Derivative

Case Studies

Recent studies illustrate the compound's potential in therapeutic applications:

  • Antimicrobial Efficacy : A study published in ACS Omega evaluated multiple imidazo derivatives and found significant antimicrobial activity linked to structural modifications similar to those in this compound.
  • Anti-inflammatory Mechanisms : Research by Sivaramakarthikeyan et al. demonstrated that imidazo derivatives could effectively reduce inflammation in animal models without severe side effects.
  • Cytotoxicity Profiles : A comparative analysis indicated that compounds with bromine substitutions exhibited enhanced anticancer activity against human cancer cell lines.

Mechanism of Action

The mechanism of action of (6-Bromo-5h-imidazo[2,1-b][1,3]oxazin-3-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through the modulation of enzyme activity or receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Substituent (Position) Molecular Weight (g/mol) logP (Predicted)
Target compound Br (6) ~370 ~2.1
1-(6-chloro-...oxazin-3-yl)ethanone Cl (6) ~325 ~1.8

Reference : Structural inferences based on halogen properties and .

Core Heterocycle Modifications

Imidazo-Oxazine vs. Pyridine Derivatives

(5-Bromo-2-fluoropyridin-3-yl)(morpholino)methanone () features a pyridine ring instead of imidazo-oxazine. Key distinctions:

  • Aromaticity : Pyridine’s planar structure supports stronger π-stacking than the fused imidazo-oxazine, which has partial saturation.
  • Biological activity : Pyridine derivatives are common in kinase inhibitors, whereas imidazo-oxazines are explored for antiviral applications.

Table 2: Core Heterocycle Comparison

Compound Core Structure Hydrogen-Bond Acceptors Predicted Applications
Target compound Imidazo-oxazine 3 (O, N, O) Antiviral, kinase inhibition
(5-Bromo-2-fluoropyridin-3-yl)... Pyridine 2 (N, O) Kinase inhibition

Reference : Core structure analysis from .

Role of the Morpholino Group

The morpholino moiety is a recurring feature in compounds like (2-(1,1-difluoro-3-phenylpropyl)-6-morpholinoimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone (). Comparative insights:

  • Solubility: Morpholino’s polarity improves aqueous solubility, counteracting bromine’s lipophilicity.
  • Synthetic accessibility: Morpholino substitution is achievable via nucleophilic aromatic substitution (e.g., SNAr), as described in ’s synthetic protocols.
  • Target binding: Morpholino’s oxygen and nitrogen atoms may engage in hydrogen bonding with biological targets, a strategy seen in kinase inhibitors.

Biological Activity

(6-Bromo-5H-imidazo[2,1-b][1,3]oxazin-3-yl)(morpholino)methanone is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article synthesizes existing research findings on the biological activity of this compound, focusing on its mechanism of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13BrN4O\text{C}_{12}\text{H}_{13}\text{BrN}_4\text{O}

This structure features a brominated imidazo compound linked to a morpholine ring, which may enhance its biological activity through increased solubility and bioavailability.

Research indicates that compounds similar to this compound can act as inhibitors of topoisomerase I, an enzyme crucial for DNA replication and transcription. Inhibition of this enzyme leads to DNA damage and subsequent apoptosis in cancer cells. For instance, studies on related brominated imidazoles have shown significant topoisomerase I poisoning activity alongside notable cytotoxic effects against human lymphoblastoma cells .

In Vitro Assays

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes the results from key studies:

Cell Line IC50 (µM) Mechanism Reference
Human Lymphoblastoma~20Topoisomerase I inhibition
MCF7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)25DNA damage via topoisomerase inhibition

These results indicate that the compound exhibits potent cytotoxicity across different cancer cell lines, primarily through mechanisms involving DNA damage and apoptosis.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of imidazo compounds including derivatives of this compound. The findings demonstrated that these compounds exhibited significant growth inhibition in various tumor cell lines with IC50 values ranging from 10 to 30 µM. Notably, the presence of the morpholino group was associated with enhanced solubility and bioactivity compared to non-morpholino analogs .

Antimicrobial Activity

Additionally, preliminary studies have suggested that this compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. Further investigations are needed to confirm these effects specifically for this compound.

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